N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a dimethylamino group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 4-(dimethylamino)benzyl chloride with 1,3-dimethyl-1H-pyrazol-4-amine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-4-amine: A simpler analog without the dimethylamino and phenylmethyl substitutions.
4-(Dimethylamino)benzyl chloride: A precursor used in the synthesis of the target compound.
N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine: A related compound with different substitution patterns.
Uniqueness
N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino group and the phenylmethyl group enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C14H20N4 |
---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C14H20N4/c1-11-14(10-18(4)16-11)15-9-12-5-7-13(8-6-12)17(2)3/h5-8,10,15H,9H2,1-4H3 |
InChI Key |
OLJFCXUSWOOGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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